

In-Depth Technical Guide: p-Bromophenyl i-propyl sulfoxide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *p*-Bromophenyl *i*-propyl sulfoxide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical characteristics, a representative synthetic protocol, and a logical workflow for **p-Bromophenyl i-propyl sulfoxide**, also known as 1-bromo-4-(isopropylsulfinyl)benzene. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

Core Physical and Chemical Characteristics

While comprehensive experimental data for **p-Bromophenyl i-propyl sulfoxide** is not widely available in the public domain, the following table summarizes its key known and calculated properties. Information on the (R)-enantiomer is most readily accessible.

Property	Value	Source
Chemical Name	1-bromo-4-(isopropylsulfinyl)benzene	N/A
Synonyms	p-Bromophenyl isopropyl sulfoxide	N/A
CAS Number	363136-59-8 ((R)-enantiomer)	[1][2]
Molecular Formula	C ₉ H ₁₁ BrOS	[3]
Molecular Weight	247.15 g/mol	[3]
Melting Point	Not available	
Boiling Point	Not available	
Density	Not available	
Solubility	Not available	
Purity	≥95% (as offered by some suppliers)	[3]
Appearance	Likely a solid at room temperature	Based on crystal structure data[4]

Representative Synthesis Protocol

A specific, detailed experimental protocol for the synthesis of **p-Bromophenyl i-propyl sulfoxide** is not readily found in peer-reviewed literature. However, a standard and reliable method for the preparation of aryl sulfoxides is the oxidation of the corresponding aryl sulfide. The following protocol is a representative procedure based on established chemical principles for this type of transformation.

Reaction: Oxidation of p-Bromophenyl i-propyl sulfide

Reagents and Materials:

- p-Bromophenyl i-propyl sulfide

- Hydrogen peroxide (30% aqueous solution)
- Acetic acid
- Dichloromethane
- Saturated aqueous sodium bicarbonate solution
- Saturated aqueous sodium chloride solution (brine)
- Anhydrous magnesium sulfate
- Silica gel for column chromatography
- Hexane
- Ethyl acetate

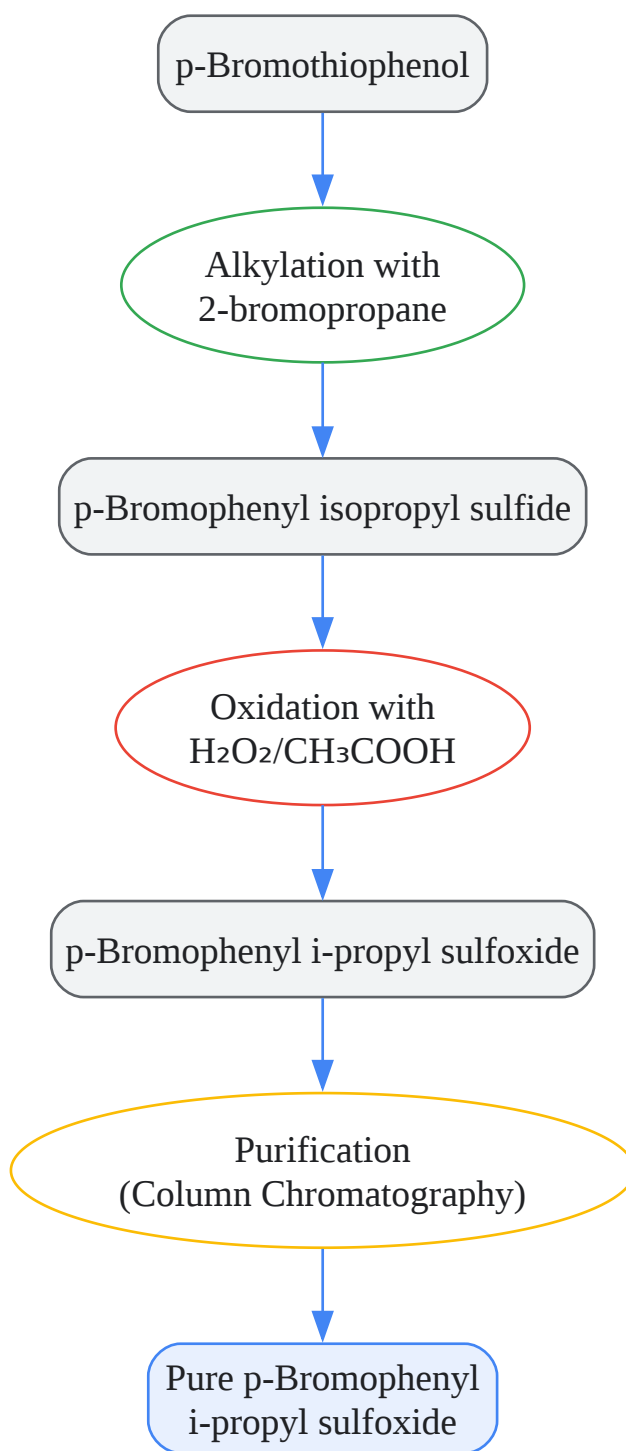
Experimental Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stir bar, dissolve p-bromophenyl i-propyl sulfide in a suitable solvent such as acetic acid or a mixture of dichloromethane and acetic acid.
- **Cooling:** Cool the solution to 0 °C in an ice bath.
- **Oxidation:** Slowly add a stoichiometric amount (1.0 to 1.2 equivalents) of 30% hydrogen peroxide dropwise to the cooled and stirring solution. The temperature should be carefully monitored and maintained at 0-5 °C during the addition.
- **Reaction Monitoring:** After the addition is complete, allow the reaction to stir at 0 °C for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting sulfide is consumed.
- **Quenching:** Once the reaction is complete, quench the excess oxidant by carefully adding a saturated aqueous solution of sodium thiosulfate or sodium sulfite until a negative test with starch-iodide paper is obtained.

- **Workup:** Transfer the reaction mixture to a separatory funnel. If acetic acid was used as the primary solvent, dilute the mixture with water and extract with dichloromethane (3 x volumes). If dichloromethane was the co-solvent, simply add water to the separatory funnel.
- **Washing:** Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acetic acid), water, and finally with brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude **p-bromophenyl i-propyl sulfoxide**.
- **Purification:** Purify the crude product by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to obtain the pure sulfoxide.
- **Characterization:** The final product should be characterized by spectroscopic methods such as ^1H NMR, ^{13}C NMR, and mass spectrometry to confirm its identity and purity.

Synthetic Workflow

The following diagram illustrates the logical workflow for the synthesis of **p-Bromophenyl i-propyl sulfoxide** from p-bromothiophenol.



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Caption: Synthetic pathway for **p-Bromophenyl i-propyl sulfoxide**.

Signaling Pathways and Biological Activity

Currently, there is no readily available information in the scientific literature detailing the involvement of **p-Bromophenyl i-propyl sulfoxide** in specific biological signaling pathways or its pharmacological activity. Further research is required to elucidate its potential biological roles.

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References

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- To cite this document: BenchChem. [In-Depth Technical Guide: p-Bromophenyl i-propyl sulfoxide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8099807#p-bromophenyl-i-propyl-sulfoxide-physical-characteristics>]

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